molecular formula C15H18N2O3S B344994 3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide CAS No. 898639-25-3

3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B344994
CAS No.: 898639-25-3
M. Wt: 306.4g/mol
InChI Key: VLJGAQSJJYFLEU-UHFFFAOYSA-N
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Description

3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is an organic compound with a complex structure that includes a pyridine ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The methyl and propoxy groups are introduced through substitution reactions, often using alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-propoxy-N-pyridin-2-ylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-methyl-4-ethoxy-N-pyridin-2-ylbenzenesulfonamide: Similar structure but with an ethoxy group instead of a propoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is unique due to the specific combination of substituents, which can result in distinct chemical and biological properties. The presence of both the methyl and propoxy groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological molecules.

Properties

IUPAC Name

3-methyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-10-20-14-8-7-13(11-12(14)2)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJGAQSJJYFLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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